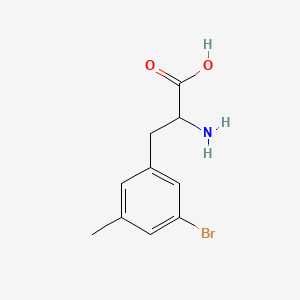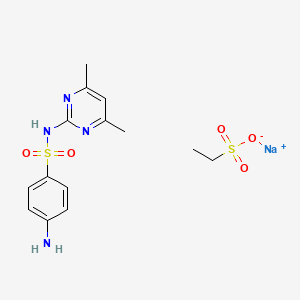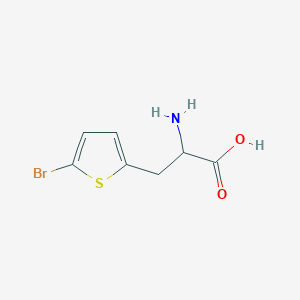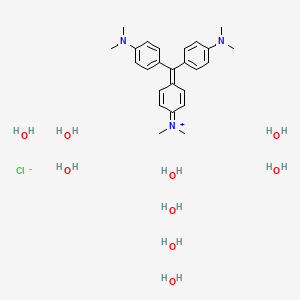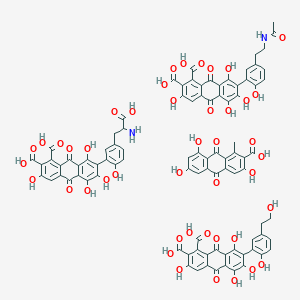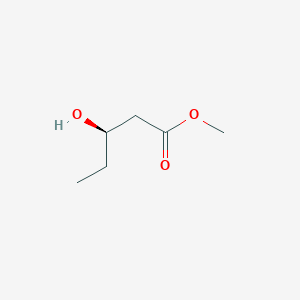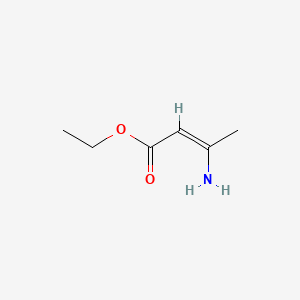
Ethyl 3-aminocrotonate
概要
説明
Ethyl 3-aminocrotonate is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a crotonate ester function in its structure, which allows it to undergo a range of chemical reactions. The compound has been utilized in the preparation of polymeric betaines, aminoquinolines, and other heterocyclic structures, demonstrating its utility in the field of organic synthesis and materials science .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by silylating or acylating agents to yield 3-aminoquinoline carboxylic acid derivatives . Another method includes the condensation of acetoacetic ester with amines, aminoalcohols, and amino acids under mild conditions to obtain N-substituted alkyl derivatives of this compound . Additionally, this compound can react with hydroxy(tosyloxy)iodobenzene to form a tosylate, which is a precursor for the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques. Proton magnetic resonance (p.m.r.) spectra have confirmed the cis disposition and intramolecular bonding of the amino and ethoxy-carbonyl groups in ethyl 3-(glycosylamino)crotonates . X-ray analysis has been used to determine the structure of the phenyliodonium salt of ethyl 3-amino-2-phenyliodoniocrotonate, revealing intramolecular and unusual intermolecular hydrogen bonds .
Chemical Reactions Analysis
This compound is reactive towards a variety of reagents, leading to the formation of diverse heterocyclic compounds. It can undergo condensation with β-keto isothiocyanates to form 1,4-dihydropyrimidine-2-thiols and 2-amino-1,3-thiazines, with the product ratio being influenced by the choice of solvent . The reaction of diethyl ethylenebis(β-aminocrotonate) with metal acetates in the presence of NaNO2 in acid medium leads to the formation of metal complexes with various geometries . Additionally, this compound can add aliphatic and aromatic thiols at the double bond in the presence of catalytic amounts of alkylamines and ammonia .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been extensively studied. Novel polymeric betaines based on this compound exhibit stereochemical peculiarities, tautomeric transitions, and stimuli-sensitive properties that are influenced by pH, ionic strength, and the thermodynamic quality of solvents . The stimuli-sensitive properties of amphoteric gels derived from this compound have been investigated, revealing their responsiveness to pH, ionic strength, and electric fields . These properties make this compound-based materials promising candidates for various applications in smart materials and sensors.
科学的研究の応用
Polymeric Betaines
Ethyl 3-aminocrotonate is used in the preparation of novel polymeric betaines. These betaines exhibit unique physico-chemical properties and are formed by condensation with various amines. They have applications in areas due to their hydrodynamic, conformational, molecular characteristics, and stimuli-sensitive properties (Kudaibergenov, Bimendina, & Yashkarova, 2007).
Synthesis of Heterocyclic Compounds
This compound reacts with hydroxy(tosyloxy)iodobenzene to form tosylate of ethyl 3-amino-2-phenyliodoniocrotonate, which is used in synthesizing heterocyclic compounds. This process involves X-ray analysis and is significant for creating pyridinium salts (Neilands & Belyakov, 2000).
Multicomponent Reactions
This compound is essential in multicomponent reactions for synthesizing 1,3-thiazine-6-phenylimino-5-carboxylates. It offers a facile approach under mild conditions to produce a series of substituted carboxylates, showcasing its versatility in chemical synthesis (Trinh & McCluskey, 2016).
Synthesis of Aminoquinolines
In the synthesis of 3-aminoquinoline carboxylic acid derivatives, this compound is added to substituted nitroarenes. This process is crucial for creating diversely substituted 3-aminoquinolines, valuable in pharmaceutical research (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Synthesis of Pyridines
This compound is also involved in the one-step synthesis of pyridines using microwave-assisted conditions. This novel method offers better yields and total control of regiochemistry compared to traditional techniques (Bagley, Lunn, & Xiong, 2002).
Safety and Hazards
Ethyl 3-aminocrotonate is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 3-aminocrotonate?
A1: this compound has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through the condensation of ethyl acetoacetate with ammonia.
Q3: Can you provide an example from the research where this compound acts as a starting reagent for the synthesis of a pharmaceutical compound?
A: Yes, in the synthesis of Arbidol hydrochloride, a drug with antiviral properties, this compound is reacted with p-benzoquinone through a Nenitzescu reaction. This is followed by a series of steps including O-acylation, N-methylation, bromination, condensation, and a Mannich reaction to ultimately yield the target compound. []
Q4: What makes this compound particularly well-suited for heterocyclic synthesis?
A4: this compound possesses both an amine and an ester group, making it a reactive molecule capable of participating in various cyclization reactions. Its structure allows it to react with aldehydes, ketones, and other functional groups to form diverse heterocyclic systems.
Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?
A5: Certainly! Here are a few examples:
- Pyrano[2,3-c]pyrazole-6-ones: These are formed when this compound reacts with compounds like 1-phenyl-3-methylpyrazolin-5-one in place of the more traditional ethyl acetoacetate. This reaction highlights how using this compound can lead to higher yields of the desired product. []
- Pyrazolo[3,4-b]pyridin-6-ones: These can be synthesized by reacting this compound with starting materials such as 1-phenyl-3-aminopyrazolin-5-one. []
- 1,4-Dihydropyridines: These compounds, known for their calcium channel blocking activities, can be synthesized using this compound through variations of the Hantzsch synthesis. [, , , , , ]
Q6: The research mentions an unusual byproduct observed during a 1,4-dihydropyridine synthesis. Could you elaborate on that?
A: In one study, researchers observed an atypical isomer of a 1,4-dihydropyridine with an exocyclic double bond as a byproduct. This occurred during the reaction of 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with this compound. The structure of this unusual byproduct was confirmed using 1H and 13C NMR spectroscopy. []
Q7: What is the typical role of this compound in the reaction mechanisms leading to these heterocyclic compounds?
A7: this compound often acts as a nucleophile due to the presence of the amine group. This allows it to attack electrophilic carbon atoms in aldehydes, ketones, or other reactive species, initiating the cyclization process.
Q8: Has research explored the influence of structural modifications on the reactivity of this compound?
A: Yes, some studies have investigated the impact of substituents on the reactivity of this compound. For example, researchers synthesized novel linear and crosslinked polybetaines using this compound and its N-substituted alkyl derivatives. They found that the nature of these substituents significantly affected the polymers' properties, including their stimuli-sensitive behavior in response to pH, ionic strength, and solvent composition. [, ]
Q9: Are there studies investigating the Structure-Activity Relationship (SAR) of compounds synthesized using this compound?
A: Yes, in the context of 1,4-dihydropyridine synthesis, a study examined the kinetics of forming 4-(substituted phenyl)-1,4-dihydropyridines using this compound and various substituted 2-benzylideneacetoacetates. They found a correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, demonstrating the impact of structural modifications on the reaction kinetics. []
Q10: Are there any notable applications of this compound outside the realm of traditional heterocyclic synthesis?
A10: Yes, research has explored the use of this compound in synthesizing novel polymers.
- Polymeric Betaines: Researchers successfully synthesized linear and crosslinked polyampholytes with a betaine structure by utilizing a Michael addition reaction between acrylic acid and this compound. These polyampholytes displayed interesting stimuli-sensitive behaviors in response to changes in pH, ionic strength, and the application of electric and magnetic fields. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

